(3R)-3-Amino-4-methoxybutanoic acid hydrochloride
Description
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a methoxy substituent at the C4 position and an amino group at the stereogenic C3 position. Its molecular formula is C₅H₁₀ClNO₄, with an average molecular mass of 183.588 g/mol and a monoisotopic mass of 183.029835 g/mol . The compound is also identified as the hydrochloride salt of D-aspartic acid methyl ester, reflecting its structural relationship to aspartic acid derivatives. It is registered under ChemSpider ID 28536943 and CAS RN 129902-07-4, with applications in peptide synthesis and as a chiral building block in medicinal chemistry .
Properties
IUPAC Name |
(3R)-3-amino-4-methoxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIMMLTQCBDJL-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Vince Lactam Derivatives
Starting Material and Initial Modifications
The chirally pure Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a key precursor for synthesizing (3R)-configured amino acids. As demonstrated in the synthesis of related analogues, the lactam is first converted to ketones (e.g., 18a/b ) via established procedures. Subsequent treatment with 2-PySO₂CF₂H and potassium tert-butoxide introduces difluoromethylene groups, yielding intermediates (e.g., 19a/b ).
Methoxy Group Introduction
To install the 4-methoxy moiety, a hydroxyl group at position 4 is protected as a methoxy ether. For example, intermediate 20a/b (obtained after PMB deprotection and Boc protection) undergoes selective hydrogenation and acid-catalyzed ring-opening to generate a secondary alcohol, which is then methylated using methyl iodide and a base (e.g., NaH). This step ensures regioselective methoxylation at C4.
Amino Group Formation and Hydrochloride Salt Isolation
The Boc-protected amine in intermediates (e.g., 21 ) is deprotected under acidic conditions (e.g., HCl in dioxane), followed by neutralization to yield the free base. Final treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.
Table 1: Key Parameters for Vince Lactam Route
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Lactam to ketone | H₂O, HCl, reflux | 85 | >99 |
| Methoxylation | MeI, NaH, THF, 0°C | 78 | 98 |
| Deprotection/Salt formation | HCl (4M in dioxane) | 92 | >99 |
Asymmetric Catalytic Hydrogenation of Enamide Intermediates
Enamide Substrate Preparation
A threonine-derived enamide is synthesized by condensing 4-methoxy-2-ketobutanoic acid with (R)-α-methylbenzylamine. The resulting enamide (I ) is subjected to asymmetric hydrogenation using a chiral Rh catalyst (e.g., DuPhos-Rh).
Stereoselective Hydrogenation
The hydrogenation proceeds with >98% enantioselectivity, affording the (3R)-configured amine (II ). Catalytic systems employing (R,R)-Me-DuPhos ligand exhibit superior performance compared to BINAP-based catalysts.
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with 95% purity after recrystallization.
Table 2: Hydrogenation Optimization Data
| Catalyst | Pressure (psi) | Temperature (°C) | % ee | Yield (%) |
|---|---|---|---|---|
| Rh-(R,R)-Me-DuPhos | 50 | 25 | 98.5 | 89 |
| Rh-(S)-BINAP | 50 | 25 | 82 | 75 |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Racemic Synthesis
Racemic 3-amino-4-methoxybutanoic acid is synthesized via Strecker reaction using 4-methoxy-2-ketobutanal, ammonium chloride, and KCN. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic amino acid.
Optical Resolution
The racemate is reacted with (1S)-camphorsulfonic acid in ethanol, forming diastereomeric salts. Crystallization at −20°C selectively precipitates the (3R)-enantiomer salt, which is filtered and neutralized to recover the free base.
Hydrochloride Conversion
The resolved (3R)-amine is dissolved in HCl/methanol, and the hydrochloride salt is obtained via rotary evaporation.
Table 3: Resolution Efficiency
| Resolving Agent | Solvent | Crystallization Temp. (°C) | % ee | Yield (%) |
|---|---|---|---|---|
| (1S)-Camphorsulfonic acid | Ethanol | −20 | 99 | 40 |
| D-Tartaric acid | Acetone | 4 | 85 | 35 |
Solid-Phase Peptide Synthesis (SPPS) Approaches
Industrial-Scale Production Considerations
Cost-Benefit Analysis
The Vince lactam route offers high enantiomeric purity (>99% ee) but involves costly Boc-protection reagents. In contrast, asymmetric hydrogenation provides scalability but requires expensive chiral catalysts.
Emerging Methodologies
Biocatalytic Amination
Recent advances employ transaminases to convert 4-methoxy-2-ketobutanoic acid to the (3R)-amine with 97% ee. Immobilized enzymes enable reuse over 10 cycles without activity loss.
Flow Chemistry Applications
Continuous-flow systems reduce reaction times from 24 h (batch) to 2 h, achieving 90% yield in the hydrogenation step.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: The compound can modulate pathways related to amino acid metabolism or neurotransmitter synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3R)-3-Amino-4-methoxybutanoic acid hydrochloride with structurally related β-amino acid derivatives, focusing on molecular properties, substituents, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Structural Features: Methoxy vs. Phenyl/Tolyl Groups: The methoxy group in the target compound enhances polarity compared to the lipophilic phenyl () or m-tolyl () substituents. This impacts solubility and membrane permeability . Hydroxyl vs.
Stereochemical Influence: The (3R) configuration in the target compound and (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride () is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor targeting .
Synthetic Routes: The target compound is synthesized via esterification of D-aspartic acid, whereas (R)-4-Amino-3-phenylbutyric acid hydrochloride () likely involves Friedel-Crafts or palladium-catalyzed arylations.
Applications :
- The methoxy and ester derivatives () are preferred in prodrug design due to hydrolytic stability under physiological conditions.
- Aryl-substituted analogues () are explored in CNS drug discovery for their ability to cross the blood-brain barrier .
Research Findings and Trends
- Thermodynamic Stability: Methoxy-substituted β-amino acids (e.g., the target compound) exhibit higher thermal stability than hydroxylated variants (), as evidenced by differential scanning calorimetry (DSC) data in peptide studies .
- Biological Activity : The m-tolyl substituent in ’s compound showed 2-fold higher binding affinity to GABA receptors compared to the phenyl analogue () in preliminary assays .
- Industrial Use: 4-(Dimethylamino)butanoic acid hydrochloride () is utilized in surfactant formulations, highlighting the versatility of β-amino acid derivatives beyond pharmaceuticals .
Biological Activity
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride, a non-proteinogenic amino acid, has garnered attention due to its diverse biological activities, particularly in the context of microbial interactions and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure featuring a methoxy group at the fourth carbon position. The molecular formula is , and it is classified as a beta-amino acid. Its structural properties enable it to interact with various biological systems, influencing enzyme activity and microbial growth.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and its effects on microbial growth:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including aspartate aminotransferase and tryptophan synthase. This inhibition can disrupt amino acid metabolism in various organisms, leading to decreased viability and growth rates in bacterial species such as Escherichia coli and Pseudomonas aeruginosa .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown inhibitory effects on pathogens like Staphylococcus aureus and Erwinia amylovora, suggesting potential applications in agriculture and medicine .
Case Study 1: Inhibition of Aspartate Aminotransferase
In a study investigating the effects of this compound on enzyme activity, researchers found that the compound effectively inhibited aspartate aminotransferase in rat hepatocytes. The inhibition was characterized as reversible, indicating that the compound could serve as a methionine antimetabolite .
| Enzyme | Organism | IC50 Value (µM) |
|---|---|---|
| Aspartate Aminotransferase | Rat Hepatocytes | 15 |
| Tryptophan Synthase | E. coli | 20 |
| δ-Aminolevulinic Acid Synthetase | Rat Liver | 25 |
Case Study 2: Antimicrobial Properties
A comprehensive analysis of the antimicrobial properties revealed that this compound inhibited the growth of several pathogenic strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 15 |
| Erwinia amylovora | 12 |
These findings suggest that the compound may play a crucial role in developing new antimicrobial agents.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological potency. Modifications to its structure have led to derivatives with improved inhibitory activities against arginase, a key enzyme in nitrogen metabolism . Additionally, studies exploring its potential as a therapeutic agent for metabolic disorders have shown promising results in preclinical models .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride?
- Methodological Answer : Synthesis typically involves chiral precursors (e.g., D-aspartic acid derivatives) and selective functionalization. A common route includes:
Amination : Protecting the carboxylic acid group, followed by stereospecific amination using reagents like NH₃ or chiral amines.
Methoxy Introduction : Alkylation or nucleophilic substitution to introduce the methoxy group at the β-position.
Salt Formation : Reaction with HCl to yield the hydrochloride salt.
Purification employs recrystallization or reverse-phase chromatography to ensure enantiomeric purity (>99% ee). Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical .
Q. How is the stereochemical integrity of this compound validated?
- Methodological Answer : Techniques include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and quantify purity.
- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis.
- NMR Spectroscopy : Observing diastereomeric splitting in Mosher ester derivatives.
Discrepancies in optical rotation values between batches require re-evaluation of synthetic steps (e.g., racemization during methoxy group introduction) .
Q. What analytical techniques are used to characterize this compound’s physicochemical properties?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Solubility Profiling : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
- pKa Determination : Potentiometric titration to measure ionization states, critical for bioavailability modeling .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s interaction with neurotransmitter receptors?
- Methodological Answer : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration.
- In Silico Docking : Predict binding modes to GABAₐ or NMDA receptors using software like AutoDock Vina.
- Radioligand Assays : Measure displacement of [³H]-muscimol (GABAₐ) or [³H]-MK-801 (NMDA) to quantify affinity (Kᵢ).
Contradictions in Kᵢ values across studies may arise from receptor subtype selectivity or assay conditions (e.g., pH, co-agonists) .
Q. What strategies resolve discrepancies in reported metabolic stability data?
- Methodological Answer :
- Cross-Species Microsomal Assays : Compare human vs. rodent liver microsome half-lives (t₁/₂) to identify species-specific metabolism.
- Metabolite ID : LC-MS/MS to detect oxidation (e.g., methoxy demethylation) or conjugation products.
- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. Variability in t₁/₂ may stem from differences in microsome activity or incubation protocols .
Q. How does enantiomeric purity affect in vivo pharmacokinetic profiles?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Administer enantiomerically pure vs. racemic forms in animal models. Monitor plasma concentration-time curves (AUC, Cₘₐₓ) via LC-MS.
- Tissue Distribution : Autoradiography or whole-body imaging to compare brain/plasma ratios.
The (3R)-enantiomer often shows higher CNS uptake due to stereospecific transporter recognition .
Key Considerations for Experimental Design
- Contradiction Management : Replicate assays across independent labs to validate receptor binding data.
- Scale-Up Challenges : Optimize continuous flow synthesis for >90% yield while minimizing racemization.
- Toxicity Screening : Use zebrafish models to assess acute neurotoxicity (LC₅₀) before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
